2-(Butylamino)-5-nitrobenzonitrile CAS number and chemical identifiers
2-(Butylamino)-5-nitrobenzonitrile CAS number and chemical identifiers
An In-Depth Technical Guide to 2-(Butylamino)-5-nitrobenzonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(Butylamino)-5-nitrobenzonitrile, a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The document details its chemical identifiers, physical properties, synthetic methodologies, potential applications, and essential safety protocols. The trifunctional nature of this molecule, featuring a secondary amine, a nitro group, and a nitrile moiety, makes it a versatile intermediate for the synthesis of complex heterocyclic systems and novel molecular architectures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis, offering field-proven insights and detailed experimental considerations.
Introduction to 2-(Butylamino)-5-nitrobenzonitrile
2-(Butylamino)-5-nitrobenzonitrile is an aromatic organic compound distinguished by a unique combination of three functional groups: a cyano (nitrile) group, a nitro group, and a secondary butylamino group. This arrangement of electron-withdrawing (nitro, nitrile) and electron-donating (amino) groups on the benzene ring creates a unique electronic profile, influencing the molecule's reactivity and potential biological activity.
The nitrile group is a well-established pharmacophore found in over 30 prescribed pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions. Similarly, the nitroaromatic scaffold is present in numerous bioactive compounds, where it can be crucial for the molecule's mechanism of action, though often requiring careful toxicological assessment.[1] The secondary amine provides a key point for further chemical modification. This trifunctional nature makes 2-(Butylamino)-5-nitrobenzonitrile a valuable building block for generating chemical libraries and synthesizing targeted molecules in drug discovery and materials science.[2][3]
Chemical Identity and Properties
A precise understanding of a compound's identity is fundamental to any research endeavor. The key chemical identifiers and physical properties for 2-(Butylamino)-5-nitrobenzonitrile are summarized below.
| Identifier | Value | Source |
| CAS Number | 731803-59-1 | [4][5] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [4] |
| Molecular Weight | 219.24 g/mol | [4][5] |
| IUPAC Name | 2-(butylamino)-5-nitrobenzonitrile | N/A |
| MDL Number | MFCD09455387 | [4] |
| Synonyms | Not commonly available | N/A |
| Physical Form | Solid (predicted) | N/A |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. These would need to be determined empirically.
Synthesis and Reactivity
The synthesis of 2-(butylamino)-5-nitrobenzonitrile can be approached through modern catalytic cross-coupling reactions, which are favored for their efficiency and functional group tolerance over classical methods like nucleophilic aromatic substitution (SNAr).
Synthetic Approach: Palladium-Catalyzed Buchwald-Hartwig Amination
The most logical and efficient route to synthesize this compound is via the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6][7] This method is widely used in pharmaceutical synthesis due to its broad substrate scope and tolerance for various functional groups.[8][9]
The proposed synthesis involves the reaction of an appropriate 2-halo-5-nitrobenzonitrile with n-butylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of halide (Cl, Br, I) on the benzonitrile substrate affects reactivity, with bromides and iodides generally being more reactive than chlorides.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative example based on established methodologies for similar substrates and should be optimized for specific laboratory conditions.[8]
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-nitrobenzonitrile (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like RuPhos or XPhos (4-10 mol%).
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Solvent and Reagents: Add a dry, degassed solvent such as 1,4-dioxane or toluene. To this mixture, add n-butylamine (1.2-1.5 eq) and a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
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Reaction Execution: Heat the sealed reaction mixture to 80-110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(butylamino)-5-nitrobenzonitrile.
Caption: Workflow for Buchwald-Hartwig synthesis.
Chemical Reactivity
The molecule possesses three reactive sites:
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Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This versatility is a cornerstone of its utility as a synthetic intermediate.[10]
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Nitro Group: Can be reduced to an amino group, which can then undergo a wide range of subsequent reactions (e.g., acylation, diazotization). This transformation opens pathways to a different class of derivatives, such as 2,5-diaminobenzonitriles.
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Secondary Amine: The N-H bond can be deprotonated and the nitrogen can be further alkylated or acylated, allowing for the construction of more complex tertiary amine structures.
Applications in Research and Development
While specific applications for 2-(butylamino)-5-nitrobenzonitrile are not extensively documented, its structural motifs are highly relevant in modern drug discovery.[11]
Role as a Scaffold in Medicinal Chemistry
The compound serves as an excellent scaffold for building libraries of potential drug candidates. The presence of the benzonitrile moiety is significant, as this structural class has shown a wide range of biological activities. For instance, derivatives of 2-chloro-5-nitrobenzonitrile have been investigated for anticancer and antimicrobial properties.[12] The 2-aminobenzonitrile core is a precursor to various heterocyclic systems like quinazolines and quinolines, which are prevalent in biologically active compounds.[13]
Potential Pharmacological Significance
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Antiviral and Anticancer Potential: Structurally related nitrobenzonitrile derivatives have demonstrated biological activity. For example, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) was found to inhibit the replication of picornaviruses.[14] The nitro group itself is a key feature in many antibacterial and anticancer agents, often acting as a bio-reductive "warhead" that becomes cytotoxic after enzymatic reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.[1]
-
Kinase Inhibition: The 2-aminobenzothiazole scaffold, which can be conceptually related to substituted 2-aminobenzonitriles, is a privileged structure in the design of kinase inhibitors for anticancer therapy.[15] The functional groups on 2-(butylamino)-5-nitrobenzonitrile provide handles to synthesize molecules that could fit into the ATP-binding pockets of various kinases.
Safety and Handling
No specific material safety data sheet (MSDS) is available for 2-(butylamino)-5-nitrobenzonitrile. However, based on the known hazards of aromatic nitro compounds and nitriles, stringent safety precautions are mandatory.[16]
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General Hazards: Aromatic nitro compounds are often toxic and can be absorbed through the skin.[16][17] They are associated with methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Nitriles can also be toxic. Therefore, this compound should be handled with extreme care as a substance with high potential toxicity.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile, checking manufacturer compatibility) are essential. Avoid skin contact rigorously.
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]
-
-
Handling Procedures:
-
First Aid Measures (General Guidance):
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
2-(Butylamino)-5-nitrobenzonitrile is a synthetically valuable compound with considerable, albeit largely unexplored, potential in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for diverse chemical modifications, making it an ideal scaffold for the development of novel compounds. The probable synthetic accessibility via robust methods like the Buchwald-Hartwig amination further enhances its utility for researchers. While its biological activities require empirical investigation, the known pharmacological relevance of its constituent motifs suggests it is a promising starting point for drug discovery programs. Strict adherence to safety protocols is paramount when handling this and related aromatic nitro compounds.
References
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